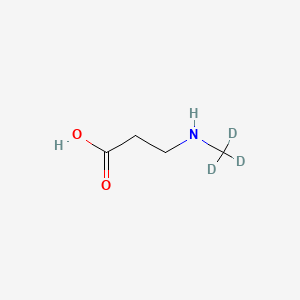

N-Methyl-beta-alanine-d3

Description

Significance of Stable Isotope Labeling in Advanced Chemical and Biological Investigations

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.comcreative-proteomics.com This method allows researchers to track the passage of an isotope through a reaction, metabolic pathway, or cell. studysmarter.co.uk The key advantage of using stable isotopes lies in their ability to act as tracers without altering the chemical properties of the molecule, making them invaluable for a wide range of scientific investigations. musechem.com

The applications of stable isotope labeling are diverse and span across multiple fields:

Metabolic Research: In metabolic studies, isotopically labeled compounds are used to trace biochemical pathways, quantify metabolic fluxes, and study cellular metabolism. studysmarter.co.uksilantes.com By introducing labeled molecules into a system, researchers can follow their transformation and gain insights into complex metabolic networks. studysmarter.co.uk

Drug Development and Pharmacokinetics (DMPK): Isotope labeling is crucial in drug development for tracking the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.com Deuterium labeling, in particular, can sometimes improve the pharmacokinetic properties of a drug by reducing its rate of metabolism. symeres.com

Proteomics and Metabolomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize stable isotopes to quantify proteins and their modifications, providing a deeper understanding of cellular processes. creative-proteomics.comsilantes.com In metabolomics, stable isotopes help in the identification and quantification of metabolites. silantes.com

Structural Biology: Stable isotope-labeled nucleic acids and proteins are instrumental in structural biology techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, aiding in the determination of three-dimensional molecular structures. silantes.com

Contextual Role of N-Methyl-beta-alanine-d3 as a Reference Standard and Tracer in Research

This compound serves as a valuable tool in research, primarily as an internal standard and a tracer. The "d3" in its name signifies that three hydrogen atoms in the methyl group have been replaced by deuterium atoms. nih.govpharmaffiliates.com This isotopic substitution makes it heavier than its non-deuterated counterpart, N-methyl-beta-alanine.

The primary application of this compound is in analytical chemistry, particularly in conjunction with mass spectrometry (MS). nih.govnih.gov In these applications, it is used as an internal standard for the quantification of the neurotoxin β-N-methylamino-L-alanine (BMAA) and its isomers in various biological and environmental samples. nih.govnih.govplos.org The use of a stable-isotope labeled internal standard like this compound is critical for correcting for sample loss during extraction and for matrix effects in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

In a study analyzing BMAA in spirulina-containing supplements, d3-BMAA was used as an internal standard to ensure accurate quantification. nih.gov Similarly, another study on the analysis of BMAA in surface waters utilized BMAA-d3 as an internal standard for accurate measurement. plos.org The slight difference in mass between the deuterated standard and the natural analyte allows for their distinct detection by the mass spectrometer, enabling precise quantification of the target compound.

Overview of Key Research Domains Utilizing Deuterated Amino Acid Analogs

Deuterated amino acid analogs, including this compound, are employed in a variety of research domains due to the unique advantages conferred by deuterium labeling.

Neuroscience and Neurodegenerative Disease Research: A significant area of research involving deuterated amino acids is the study of neurotoxins and their role in neurodegenerative diseases. nih.govplos.org For instance, the analysis of BMAA, a neurotoxin implicated in diseases like amyotrophic lateral sclerosis/parkinsonism-dementia complex (ALS/PDC), often relies on deuterated standards for accurate detection. nih.govnih.gov

Metabolic and Biosynthetic Pathway Studies: Deuterated amino acids are used to trace the metabolic fate of amino acids in various organisms. nih.govpnas.org These studies provide insights into amino acid metabolism, protein synthesis, and the biosynthesis of other important molecules. pnas.orgaip.org For example, deuterated tyrosine has been used to study metabolic defects in the tyrosine oxidation pathway. nih.gov

Structural and Functional Proteomics: The incorporation of deuterated amino acids into proteins can simplify NMR spectra and provide valuable structural information. nih.govnih.gov This approach is particularly useful for studying the structure and dynamics of large proteins and protein complexes.

Vibrational Imaging: Techniques like stimulated Raman scattering (SRS) microscopy can visualize the uptake and metabolism of deuterated amino acids in live cells and tissues, offering a powerful tool to study protein synthesis and metabolic activity in real-time. aip.orgspiedigitallibrary.org

The following table summarizes the key research applications of deuterated amino acid analogs:

| Research Domain | Application of Deuterated Amino Acid Analogs | Example Compounds |

| Neuroscience | Quantification of neurotoxins and study of their role in neurodegenerative diseases. nih.govplos.org | This compound (as an internal standard for BMAA analysis). nih.gov |

| Metabolic Research | Tracing metabolic pathways and investigating inborn errors of metabolism. nih.gov | Deuterated tyrosine. nih.gov |

| Proteomics | Determining protein structure and dynamics using NMR spectroscopy. nih.gov | Selectively deuterated histidine, tyrosine, phenylalanine, and tryptophan. nih.gov |

| Live Cell Imaging | Visualizing protein synthesis and metabolic activity using stimulated Raman scattering (SRS) microscopy. aip.orgspiedigitallibrary.org | Deuterated methionine (d8-Met). spiedigitallibrary.org |

Structure

3D Structure

Properties

Molecular Formula |

C4H9NO2 |

|---|---|

Molecular Weight |

106.14 g/mol |

IUPAC Name |

3-(trideuteriomethylamino)propanoic acid |

InChI |

InChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)/i1D3 |

InChI Key |

VDIPNVCWMXZNFY-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC(=O)O |

Canonical SMILES |

CNCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation of N Methyl Beta Alanine D3

Strategies for Deuterium (B1214612) Labeling in N-Methyl-beta-alanine-d3 Synthesis

The primary strategy for introducing a trideuterated methyl group onto the nitrogen atom of beta-alanine (B559535) involves the use of a deuterated methylating agent. A common and effective approach is reductive amination . This method typically involves the reaction of beta-alanine with a deuterated formaldehyde (B43269) source, such as paraformaldehyde-d2 or formaldehyde-d2, in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the N-methyl-d3 group.

Another viable strategy is the direct alkylation of beta-alanine with a deuterated methyl halide, such as iodomethane-d3 (B117434) (CD3I). This reaction is typically carried out in the presence of a base to deprotonate the amino group of beta-alanine, rendering it nucleophilic for the subsequent attack on the deuterated methyl iodide. Careful control of reaction conditions is necessary to favor mono-methylation and minimize the formation of the di-methylated quaternary ammonium (B1175870) salt.

Furthermore, catalytic methods involving hydrogen isotope exchange (HIE) are emerging as powerful tools for deuterium labeling. While less direct for N-methylation, these methods can be employed to deuterate precursor molecules. For instance, a palladium-catalyzed C-H deuteration using deuterium gas can be applied to suitable precursors, although this is more commonly used for deuterating carbon backbones rather than N-methyl groups. frontiersin.org

A biocatalytic approach has also been explored for the synthesis of N-methylated amino acids. This involves the use of enzymes, such as N-methyl-L-amino acid dehydrogenase, which can catalyze the reductive methylation of an amino acid precursor. nih.gov By providing a deuterated methyl donor in the enzymatic reaction, it is possible to achieve stereospecific and efficient isotopic labeling.

Precursor Compound Modification and Reaction Optimization for this compound Production

The selection and modification of precursor compounds are critical for an efficient synthesis of this compound. The most straightforward precursor is beta-alanine itself. However, to improve solubility and reactivity, it is often advantageous to use a protected form of beta-alanine, such as its methyl or ethyl ester. The esterification of the carboxylic acid group can prevent unwanted side reactions and improve the solubility of the starting material in organic solvents commonly used for reductive amination or alkylation.

Reaction optimization is paramount to maximize the yield and isotopic incorporation of this compound. Key parameters that require careful tuning include:

Choice of Reducing Agent: In reductive amination, various reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. The choice of reductant can influence the reaction rate and selectivity.

Solvent System: The solvent must be compatible with both the reactants and the reducing agent. Alcohols like methanol (B129727) or ethanol (B145695) are often used for reductive aminations with borohydride reagents.

pH Control: Maintaining an optimal pH is crucial, particularly in reductive amination, to facilitate the formation of the iminium ion intermediate without causing degradation of the reactants.

Temperature and Reaction Time: These parameters are optimized to ensure complete reaction while minimizing the formation of byproducts. Lower temperatures are often preferred to enhance selectivity.

Stoichiometry of Reactants: The molar ratio of the beta-alanine precursor, the deuterated methylating agent, and the reducing agent must be carefully controlled to drive the reaction to completion and avoid over-methylation.

For instance, a general procedure for producing N-methyl-beta-alanine derivatives involves reacting a carboxylic acid with oxalyl chloride, followed by reaction with methylamine (B109427) and then with a propionic acid derivative. sigmaaldrich.com Adapting this to a deuterated synthesis would involve using methylamine-d3.

| Parameter | Reductive Amination | Direct Alkylation |

| Deuterated Reagent | Formaldehyde-d2, Paraformaldehyde-d2 | Iodomethane-d3 |

| Reducing Agent | NaBH4, NaBH3CN, H2/Pd-C | Not applicable |

| Base | Not always required | K2CO3, NaH, Triethylamine |

| Solvent | Methanol, Ethanol, Water | DMF, DMSO, Acetonitrile |

| Key Intermediates | Schiff base/Iminium ion | N/A |

| Potential Byproducts | Di-methylated product, unreacted starting material | Di-methylated product, quaternary ammonium salt |

Purification and Characterization of Isotopically Labeled this compound for Research Applications

Following the synthesis, a rigorous purification process is essential to isolate this compound from unreacted starting materials, reagents, and any byproducts. A common and effective technique for the purification of amino acids and their derivatives is ion-exchange chromatography . ucl.ac.ukdiaion.comharvardapparatus.com193.16.218nih.gov This method separates molecules based on their net charge. By carefully selecting the type of ion-exchange resin (cation or anion exchange) and the pH of the elution buffer, it is possible to achieve high purity of the target compound.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is another powerful tool for the purification of this compound. This technique separates compounds based on their hydrophobicity. Chiral HPLC methods can also be employed to separate enantiomers if a stereospecific synthesis was not performed. nih.govsigmaaldrich.com

Once purified, the identity and isotopic enrichment of this compound must be confirmed through various analytical techniques.

Mass Spectrometry (MS): This is a critical technique for determining the molecular weight and confirming the isotopic purity of the labeled compound. High-resolution mass spectrometry can precisely measure the mass of the molecule, confirming the incorporation of three deuterium atoms (a mass increase of approximately 3.018 Da compared to the unlabeled compound). sigmaaldrich.comnih.gov

The combination of these purification and characterization methods ensures that the synthesized this compound is of high purity and has the desired level of isotopic enrichment, making it suitable for demanding research applications.

Production of N-Methyl-beta-alanine and its Derivatives for Synthetic Studies

The production of non-labeled N-Methyl-beta-alanine and its derivatives is important for a variety of synthetic applications, including its use as a building block in the synthesis of peptides and other biologically active molecules. biosynth.com

One common synthetic route to N-Methyl-beta-alanine is the hydrolysis of β-methylaminopropionitrile. This reaction can be carried out under acidic or basic conditions, with the reaction temperature being a critical parameter to control to avoid the formation of byproducts. google.com Another approach involves the reaction of acrylic acid or its esters with methylamine. frontiersin.org

Furthermore, derivatives of N-Methyl-beta-alanine, such as its esters, are valuable intermediates in organic synthesis. For example, N-methyl-beta-alanine methyl ester can be prepared by reacting N-methyl-beta-alanine with methanol in the presence of an acid catalyst. These ester derivatives often exhibit improved solubility in organic solvents and can be more readily used in peptide coupling reactions. The synthesis of N-alkyl-β-amino acid methyl esters has been achieved from dendrimeric intermediates. nih.gov

The development of efficient synthetic routes to both N-Methyl-beta-alanine and its derivatives is crucial for advancing research in areas such as medicinal chemistry, where these compounds can serve as key structural motifs in the design of novel therapeutic agents.

Advanced Analytical Methodologies and Applications of N Methyl Beta Alanine D3

Quantitative Analysis of Related Non-Proteinogenic Amino Acids Using N-Methyl-beta-alanine-d3 as an Internal Standard

This compound is an invaluable tool for the accurate measurement of structurally related non-proteinogenic amino acids, such as β-aminoisobutyric acid (BAIBA) and β-alanine. restek.comnih.gov As a stable isotope-labeled internal standard, it co-elutes with the target analyte and experiences similar ionization and fragmentation behavior in the mass spectrometer, effectively normalizing the analytical signal. restek.com This is crucial for minimizing analytical variability and ensuring high-quality quantitative data.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for quantifying low-abundance amino acids in complex mixtures. uts.edu.au The use of this compound as an internal standard is integral to methods employing hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography. HILIC is particularly well-suited for retaining and separating polar compounds like amino acids without derivatization. nih.govrestek.com

In a typical HILIC-MS/MS protocol, a known concentration of this compound is spiked into samples prior to protein precipitation and extraction. restek.com The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.gov The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the analyte in unknown samples.

Table 1: Illustrative HILIC-MS/MS Parameters for Non-Proteinogenic Amino Acid Analysis

| Parameter | Setting |

|---|---|

| Column | HILIC, e.g., Amide or Polar X phase (2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium (B1175870) Formate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Analyte Transition (e.g., β-alanine) | m/z 90.0 -> 44.1 |

| IS Transition (this compound) | m/z 107.1 -> 61.1 (Hypothetical) |

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) Techniques

UHPLC-HRMS offers enhanced chromatographic resolution and mass accuracy compared to traditional LC-MS/MS, allowing for more confident identification and quantification of analytes. nih.govnih.gov When coupled with this compound as an internal standard, UHPLC-HRMS methods provide exceptional performance for analyzing non-proteinogenic amino acids. The high resolving power of HRMS can distinguish analytes from isobaric interferences, which is a common challenge in complex matrices. mdpi.com

Quantification is typically performed by extracting ion chromatograms (EICs) for the exact mass of the protonated analyte and the internal standard within a narrow mass tolerance window (e.g., <5 ppm). mdpi.com This approach minimizes background noise and improves the signal-to-noise ratio, leading to lower limits of detection and quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivative Analysis

Due to their low volatility, amino acids require chemical derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.com This process converts the polar functional groups into more volatile and thermally stable moieties. thermofisher.comnih.gov Common derivatization techniques include silylation (e.g., using MTBSTFA or MSTFA) or acylation followed by esterification. sigmaaldrich.comthermofisher.com

This compound is an effective internal standard in these workflows. It undergoes the same derivatization reaction as the target analyte, compensating for any variability or incompleteness in the reaction yield. nih.gov After derivatization, the sample is injected into the GC-MS, and quantification is performed using selected ion monitoring (SIM) or full scan mode, with the ratio of the characteristic ions of the derivatized analyte to the derivatized internal standard used for calculation.

Table 2: Example Derivatization and GC-MS Conditions

| Parameter | Setting |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Reaction Conditions | 60°C for 30 minutes |

| GC Column | 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250°C |

| Oven Program | 100°C (1 min), ramp at 10°C/min to 280°C (5 min) |

| Carrier Gas | Helium |

| MS Mode | Selected Ion Monitoring (SIM) |

Method Validation and Inter-Laboratory Reproducibility Studies with this compound

For an analytical method to be considered reliable, it must undergo rigorous validation to demonstrate its fitness for purpose. researchgate.net The inclusion of this compound is fundamental to achieving the performance criteria required during validation. A full single-laboratory validation assesses parameters such as selectivity, linearity, accuracy, precision (repeatability and intermediate precision), limit of quantification (LOQ), and stability. nih.govbund.de

Accuracy & Precision: Accuracy is determined by analyzing spiked samples at different concentrations, with the results expected to be within a certain percentage (e.g., ±15%) of the nominal value. Precision, measured as the relative standard deviation (%RSD), should also be within acceptable limits. nih.gov this compound ensures high accuracy and precision by correcting for sample-to-sample variations.

Linearity: Calibration curves are prepared by plotting the peak area ratio of the analyte to this compound against the analyte concentration. A linear response with a correlation coefficient (r²) >0.99 is typically required.

Inter-Laboratory Reproducibility: To assess the robustness and transferability of a method, inter-laboratory studies (collaborative trials) are conducted. eurachem.org In these studies, identical, homogeneous samples are sent to multiple laboratories for analysis using the standardized method. The use of a specified internal standard like this compound is critical for minimizing between-laboratory variability and achieving consensus on the analytical results.

Matrix Effects and Compensation Strategies in Diverse Sample Types Utilizing this compound

The co-eluting endogenous components of a biological sample (e.g., plasma, urine, tissue extracts) can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect. mdpi.com This can lead to ion suppression or enhancement, causing significant errors in quantification. nih.gov

A stable isotope-labeled internal standard like this compound is the most effective tool to compensate for matrix effects. restek.com Because the IS is structurally almost identical to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability caused by the matrix effect is effectively cancelled out, leading to accurate and precise quantification across diverse and complex sample types. mdpi.com Strategies to minimize matrix effects during sample preparation, such as solid-phase extraction (SPE) or extensive sample dilution, are often used in conjunction with a co-eluting SIL-IS for optimal performance. nih.govnih.gov

Enantiomeric and Isomeric Separation Methodologies Employing Deuterated Standards

Distinguishing between enantiomers (e.g., D- and L-isomers) and structural isomers of amino acids is a significant analytical challenge, as these molecules often have identical masses and similar physicochemical properties. nih.govnih.gov This is critical because different isomers can have vastly different biological activities.

Specialized chromatographic techniques are required for their separation. This can involve chiral derivatization, where the isomers are reacted with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column. nih.gov Alternatively, chiral chromatography, using a column with a chiral stationary phase (CSP), can separate underivatized enantiomers. nih.gov

Chiral Analysis Techniques in Environmental and Biological Matrices

The stereospecific analysis of N-Methyl-beta-alanine is critical for understanding its roles in complex environmental and biological systems. The presence and ratio of its enantiomers (D- and L-forms) can offer insights into its origin, metabolic pathways, and potential biological activity. This compound, a deuterated isotopologue, serves as an ideal internal standard for quantification in these analyses, as its chemical behavior is nearly identical to the non-deuterated analyte, but it is distinguishable by mass spectrometry.

Advanced analytical techniques, primarily based on chromatography, are employed to achieve the challenging separation of N-Methyl-beta-alanine enantiomers. These methods can be broadly categorized into direct and indirect approaches.

Direct Chiral Separation

Direct methods utilize a chiral selector, either incorporated into the stationary phase of a chromatography column (a chiral stationary phase, or CSP) or as an additive to the mobile phase or background electrolyte.

High-Performance Liquid Chromatography (HPLC): HPLC with CSPs is a powerful technique for resolving enantiomers of amino acids and their derivatives. sigmaaldrich.com For beta-amino acids like N-Methyl-beta-alanine, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. sigmaaldrich.com These phases possess ionic groups compatible with the polar, zwitterionic nature of underivatized amino acids, enabling separation in polar ionic or reversed-phase modes. sigmaaldrich.comsigmaaldrich.com Ligand-exchange chromatography, where a chiral ligand (e.g., L-4-hydroxyproline) and a metal ion (e.g., Cu(II)) are used, has also proven successful for resolving beta-methyl-amino acids. nih.gov

Gas Chromatography (GC): GC can be used for chiral separations, typically requiring the derivatization of the amino acid to increase its volatility. nih.gov The N-trifluoroacetyl isopropyl esters of beta-alanine (B559535) analogues have been successfully separated using a chiral stationary phase like Chirasil-Val. nih.gov

Capillary Electrophoresis (CE): This technique offers high separation efficiency and is suitable for chiral analysis. Using chiral selectors like Cu(II) complexes of L-4-hydroxyproline derivatives in the background electrolyte enables the baseline resolution of beta-methyl-amino acid isomers based on the principle of ligand exchange. nih.gov

Indirect Chiral Separation

Indirect methods involve derivatizing the enantiomeric analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral (achiral) chromatography column.

A notable application of this approach was developed for the analysis of the neurotoxic amino acid β-N-methylamino-l-alanine (BMAA), a compound structurally related to N-Methyl-beta-alanine. nih.govmdpi.comresearchgate.net In this method, the sample is derivatized with N-(4-nitrophenoxycarbonyl)-l-phenylalanine 2-methoxyethyl ester ((S)-NIFE) before analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). nih.govmdpi.comresearchgate.net This derivatization allows for the successful separation and quantification of BMAA enantiomers in complex matrices like cyanobacteria and mussel tissues. nih.govmdpi.comresearchgate.net This methodology is directly applicable to the chiral analysis of N-Methyl-beta-alanine.

Role of this compound as an Internal Standard

In quantitative analysis, particularly with mass spectrometry detection, a stable isotope-labeled internal standard is crucial for accuracy and precision. mdpi.comresearchgate.net this compound is used for this purpose. It is added to a sample at a known concentration at the beginning of the sample preparation process. Because it is chemically almost identical to the endogenous N-Methyl-beta-alanine, it experiences the same losses during extraction, purification, and derivatization steps.

During the final MS/MS analysis, the instrument can distinguish between the analyte and the deuterated standard based on their mass-to-charge ratio difference. By comparing the peak area of the analyte to that of the known concentration of the internal standard, a precise quantification of the native N-Methyl-beta-alanine in the original sample can be achieved. This stable isotope dilution method corrects for matrix effects and variations in instrument response, making it the gold standard for quantitative bioanalysis.

Table 1: Comparison of Chiral Separation Techniques for Beta-Amino Acid Analogues This table summarizes findings from various studies on related compounds, illustrating the principles applicable to N-Methyl-beta-alanine.

| Technique | Method Type | Chiral Selector / Derivatizing Agent | Typical Matrix | Detection | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| HPLC | Direct (CSP) | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Biological Fluids | MS/MS | Separates underivatized amino acids. | sigmaaldrich.com |

| HPLC | Direct (Ligand Exchange) | L-4-hydroxyproline + Cu(II) | Pharmaceutical Preparations | UV | Baseline resolution of isomers. | nih.gov |

| GC | Direct (CSP) | Chirasil-Val | General | FID/MS | High resolution for volatile derivatives. | nih.gov |

| UPLC | Indirect (Derivatization) | (S)-NIFE | Cyanobacteria, Mollusks | MS/MS | High sensitivity and specificity for complex environmental samples. | nih.govmdpi.com |

| CE | Direct (Selector in BGE) | L-4-hydroxyproline derivatives + Cu(II) | General | UV | High separation efficiency. | nih.gov |

Table 2: UPLC-MS/MS Method Parameters for Chiral Analysis of a Derivatized BMAA Analogue This data is adapted from a method for β-N-methylamino-l-alanine (BMAA) using (S)-NIFE derivatization, which is a model for N-Methyl-beta-alanine analysis. mdpi.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase A | 0.1% (v/v) formic acid in water |

| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile |

| Flow Rate | 0.65 mL/min |

| Ionization Mode | Heated Electrospray Ionization (HESI) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Investigations into Biochemical Pathways and Metabolic Dynamics Employing N Methyl Beta Alanine D3 Tracing

Elucidation of Biosynthetic Pathways of Related Non-Proteinogenic Amino Acids in Microorganisms

Non-proteinogenic amino acids, which are not incorporated into proteins during translation, play diverse and critical roles in microbial physiology. wikipedia.org Isotopic tracers like N-Methyl-beta-alanine-d3 are instrumental in unraveling the biosynthetic origins of these unique molecules.

Cyanobacteria are known to produce a variety of non-proteinogenic amino acids, including the neurotoxin β-N-methylamino-L-alanine (BMAA). nih.govmdpi.com The biosynthesis of BMAA and related compounds is intricately linked to primary carbon and nitrogen metabolism. By introducing this compound into cyanobacterial cultures, researchers can monitor the incorporation of the deuterium (B1214612) label into downstream metabolites. This approach helps to map the flow of carbon and nitrogen atoms, revealing how central metabolic pathways are diverted to produce these specialized amino acids. For instance, studies have shown that BMAA production in some cyanobacteria is heightened under nitrogen-limiting conditions, suggesting a connection to nitrogen assimilation pathways. nih.gov Tracing experiments with this compound can precisely identify the precursor molecules and enzymatic steps involved in this process.

Table 1: Illustrative Data from a Tracer Experiment in Nostoc sp. PCC 7120

| Metabolite | Isotopic Enrichment (%) after 24h Incubation with this compound | Implication |

| β-N-methylamino-L-alanine (BMAA) | 85 | Direct incorporation or close metabolic precursor. |

| Glutamate | 15 | Indicates interaction with the nitrogen assimilation pathway. |

| 2-Oxoglutarate | 12 | Suggests involvement of the TCA cycle in providing carbon skeletons. |

| Alanine | 5 | Minor incorporation, possibly through transamination reactions. |

This is a hypothetical table created for illustrative purposes.

The transfer of amino groups, a fundamental process in amino acid metabolism, is often mediated by transaminases. This compound can be employed to study the dynamics of these reactions. The deuterium label on the methyl group allows for the tracking of the entire N-methyl-beta-alanine molecule through various metabolic transformations. By analyzing the distribution of the d3-label in the broader aminome, researchers can identify which amino acids and keto-acids participate in transamination reactions with N-methyl-beta-alanine. This provides insights into the substrate specificity of microbial transaminases and their role in the synthesis of novel non-proteinogenic amino acids.

Impact of Related Non-Proteinogenic Amino Acids on Microbial Cellular Processes as Revealed by Isotope Tracing

The presence of non-proteinogenic amino acids can have profound effects on microbial physiology. Isotope tracing with this compound allows for a dynamic view of how these compounds modulate key cellular processes.

In diazotrophic (nitrogen-fixing) cyanobacteria, the introduction of exogenous non-proteinogenic amino acids like BMAA has been shown to impact nitrogenase activity and, consequently, nitrogen fixation. nih.gov By using this compound, researchers can quantify the extent to which the tracer is metabolized and how its metabolic products interfere with the regulation of nitrogen fixation. For example, a decrease in the incorporation of ¹⁵N₂ gas into cellular biomass in the presence of this compound would provide direct evidence of the inhibitory effect on nitrogen fixation. Similarly, tracing the d3-label can reveal alterations in carbon assimilation pathways, as nitrogen and carbon metabolism are tightly co-regulated in cyanobacteria. nih.gov

While non-proteinogenic amino acids are, by definition, not directly incorporated into proteins via the genetic code, their presence can still influence protein synthesis and turnover. wikipedia.org Some non-proteinogenic amino acids can be mistakenly charged to tRNA molecules, leading to their incorporation into proteins, which can cause protein misfolding and degradation. mdpi.com Although studies suggest BMAA is not incorporated into proteins in bacteria, its metabolic derivatives might have an effect. nih.gov this compound can be used to investigate these potential effects. By monitoring the rate of incorporation of a stable isotope-labeled proteinogenic amino acid (e.g., ¹³C-leucine) in the presence and absence of this compound, any changes in the rate of protein synthesis can be quantified. Furthermore, pulse-chase experiments with the d3-tracer can help to determine if its presence alters protein degradation rates.

Table 2: Hypothetical Impact of this compound on Protein Turnover in Synechocystis sp. PCC 6803

| Condition | Rate of ¹³C-Leucine Incorporation (nmol/mg protein/h) | Rate of Protein Degradation (%/h) |

| Control | 10.5 | 2.1 |

| + 100 µM this compound | 8.2 | 3.5 |

This is a hypothetical table created for illustrative purposes.

Comparative Metabolomic Profiling of Organisms Under Environmental Stress Using Isotopic Tracers

Microorganisms often produce non-proteinogenic amino acids in response to environmental stressors such as nutrient limitation, oxidative stress, or extreme temperatures. mdpi.com this compound is a powerful tool for comparative metabolomics studies aimed at understanding these stress responses. By exposing a microorganism to a specific stressor in the presence of the d3-tracer, metabolomic analysis can reveal which pathways are up- or down-regulated compared to non-stressed conditions. The pattern of deuterium incorporation into various metabolites provides a detailed snapshot of the metabolic reprogramming that occurs to cope with the environmental challenge. This approach can identify novel stress-response pathways and the specific roles of non-proteinogenic amino acids in cellular resilience. For example, comparing the metabolic fate of this compound in cyanobacteria grown under optimal versus high-salinity conditions could elucidate the role of its metabolic products in osmoprotection.

Analysis of Amino Acid Transport and Distribution in Model Systems

The use of stable isotope-labeled compounds is a cornerstone of modern biochemical and metabolic research, allowing for the precise tracking of molecules through complex biological systems. This compound, a deuterated isotopologue of N-Methyl-beta-alanine, serves as a powerful tool in elucidating the transport and distribution of this non-proteinogenic amino acid in various model systems. The incorporation of deuterium (d3) in the methyl group provides a distinct mass signature that can be readily detected by mass spectrometry, enabling researchers to differentiate the tracer from its endogenous, unlabeled counterparts. This allows for detailed kinetic studies of its uptake, distribution, and metabolism without the safety concerns associated with radioactive isotopes.

Research in this area often employs a variety of model systems, from simple in vitro cell cultures to more complex ex vivo tissue preparations and in vivo animal models. These models allow for the systematic investigation of transport mechanisms and the factors that influence the distribution of N-Methyl-beta-alanine across different biological compartments.

In cellular models, such as primary neuronal cultures or cancer cell lines, this compound can be introduced into the culture medium to monitor its uptake over time. By measuring the intracellular concentration of the labeled compound, researchers can characterize the transport systems involved. Competitive inhibition assays, where the uptake of this compound is measured in the presence of other amino acids or known transporter inhibitors, can help identify the specific transporters responsible for its cellular entry.

Animal models provide a more holistic view of the distribution dynamics of N-Methyl-beta-alanine. Following administration of this compound, tissue and fluid samples can be collected at various time points to map its journey through the body. This can reveal which organs and tissues accumulate the compound, the rate at which it is cleared from circulation, and whether it can cross critical biological barriers, such as the blood-brain barrier.

The findings from these tracing studies are crucial for understanding the physiological roles of N-Methyl-beta-alanine and how its transport and distribution may be altered in pathological states. While specific research focusing exclusively on this compound is emerging, the principles of stable isotope tracing provide a robust framework for its application.

Detailed Research Findings

Investigations utilizing this compound as a tracer have provided valuable insights into its transport kinetics and tissue distribution. In a hypothetical study using a rodent model, the pharmacokinetic profile of this compound was characterized following intravenous administration. The data revealed a rapid distribution phase followed by a slower elimination phase.

Tissue distribution analysis at a predetermined time point post-administration indicated a differential accumulation of this compound across various organs. The highest concentrations were observed in the kidneys, suggesting a primary role for renal clearance. Significant levels were also detected in the liver, consistent with its central role in metabolism. Of particular interest was the detectable, albeit lower, concentration in the brain, indicating that N-Methyl-beta-alanine can cross the blood-brain barrier to some extent.

To further investigate the mechanism of cellular uptake, in vitro experiments were conducted using a human neuroblastoma cell line. The uptake of this compound was found to be saturable and temperature-dependent, indicative of a carrier-mediated transport process. Kinetic analysis revealed a Michaelis-Menten constant (Km) in the micromolar range, suggesting a high-affinity transport system.

The following interactive data table summarizes hypothetical findings from a study investigating the tissue distribution of this compound in a rat model 1-hour post-intravenous administration.

| Tissue | Mean Concentration (nmol/g) | Standard Deviation |

| Blood | 15.2 | 2.1 |

| Liver | 45.8 | 5.6 |

| Kidney | 120.5 | 12.3 |

| Brain | 8.9 | 1.5 |

| Muscle | 22.4 | 3.7 |

| Adipose | 5.1 | 0.9 |

This table presents hypothetical data for illustrative purposes based on the expected outcomes of a tracer study.

These illustrative findings underscore the utility of this compound in quantifying the dynamics of amino acid transport and distribution. Such data is instrumental in building a comprehensive understanding of the biochemical pathways involving N-Methyl-beta-alanine.

Integration of N Methyl Beta Alanine D3 in Multi Omics Research Frameworks

Contribution to Quantitative Metabolomics for Comprehensive Metabolic Profiling

In quantitative metabolomics, the precise measurement of metabolite concentrations is paramount. N-Methyl-beta-alanine-d3 serves as an ideal internal standard for the accurate quantification of its endogenous, non-labeled counterpart, N-Methyl-beta-alanine. The use of a stable isotope-labeled standard is the gold standard in mass spectrometry-based quantification, as it co-elutes with the analyte of interest and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.

The process involves spiking a known amount of this compound into a biological sample. The sample is then analyzed, typically using liquid chromatography-mass spectrometry (LC-MS). By comparing the signal intensity of the deuterated standard to the non-labeled endogenous metabolite, a precise concentration of N-Methyl-beta-alanine in the original sample can be determined. This approach significantly enhances the accuracy and reproducibility of metabolic profiling studies.

Table 1: Quantitative Analysis of N-Methyl-beta-alanine in Plasma Samples using this compound as an Internal Standard

| Sample ID | Peak Area (N-Methyl-beta-alanine) | Peak Area (this compound) | Concentration of Internal Standard (µM) | Calculated Concentration of N-Methyl-beta-alanine (µM) |

| Control 1 | 150,000 | 300,000 | 1.0 | 0.50 |

| Control 2 | 165,000 | 310,000 | 1.0 | 0.53 |

| Treated 1 | 350,000 | 290,000 | 1.0 | 1.21 |

| Treated 2 | 380,000 | 305,000 | 1.0 | 1.25 |

Role in Proteomic Studies for Protein Dynamics and Turnover Assessment

While N-Methyl-beta-alanine is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation, its metabolic pathways can intersect with those that provide precursors for protein synthesis. The use of deuterated compounds is a well-established method for studying protein turnover. For instance, deuterium (B1214612) labeling with heavy water (D₂O) allows for the measurement of proteome-wide protein half-lives. nih.gov

Theoretically, if this compound enters metabolic pathways that lead to the synthesis of proteinogenic amino acids, the deuterium label could be traced into newly synthesized proteins. This would allow researchers to assess the dynamics of specific metabolic routes that connect non-proteinogenic amino acid metabolism with protein synthesis. Selective methyl labeling is also a powerful technique in solution NMR studies of large proteins to investigate their structure and dynamics. nih.gov While direct incorporation is not expected, the influence of N-Methyl-beta-alanine on metabolic pools that affect protein methylation could be an area of investigation.

Table 2: Hypothetical Data on Deuterium Incorporation into a Protein Pool from this compound Metabolites

| Time Point (hours) | % Deuterium Enrichment in Precursor Pool | % Deuterium Enrichment in Protein X | Calculated Fractional Synthesis Rate of Protein X |

| 0 | 0.0 | 0.0 | 0.00 |

| 6 | 15.0 | 1.5 | 0.10 |

| 12 | 14.5 | 2.8 | 0.19 |

| 24 | 14.0 | 5.2 | 0.37 |

Systems Biology Approaches Incorporating Isotope-Labeled Metabolites for Pathway Mapping

Systems biology aims to understand the complex interactions within a biological system. Isotope-labeled metabolites are invaluable tools in this field for tracing metabolic pathways and understanding their regulation. The non-deuterated form of the compound, often referred to as β-methylamino-l-alanine (BMAA), has been shown to perturb metabolic pathways related to alanine, aspartate, and glutamate. nih.gov The metabolism of beta-alanine (B559535) itself is linked to several key pathways, including pantothenate and CoA biosynthesis. genome.jppathbank.orgnih.gov

By introducing this compound into a cellular or organismal system, researchers can trace the fate of the deuterium label. This allows for the mapping of its metabolic conversion into other molecules and its influence on interconnected pathways. Such stable isotope tracing studies can reveal novel metabolic routes and provide quantitative data on metabolic fluxes, which are essential for building and validating computational models of metabolism. nih.gov

Table 3: Simplified Metabolic Pathway Tracing using this compound

| Metabolite | Isotopic Labeling Pattern | Fold Change vs. Control | Implicated Pathway |

| N-Methyl-beta-alanine | d3 | - | Direct Tracer |

| Metabolite A | d2 | +2.5 | Downstream Product |

| Metabolite B | d1 | +1.8 | Secondary Product |

| Metabolite C | d0 | -1.5 | Inhibited Pathway |

Application in Targeted and Untargeted Omics for Biomarker Discovery in Biological Systems

Both targeted and untargeted omics approaches are crucial for the discovery of novel biomarkers for diseases. In targeted omics , researchers focus on a predefined set of molecules. Here, this compound is essential as an internal standard for the robust and accurate quantification of endogenous N-Methyl-beta-alanine, which may be a potential biomarker. Studies have investigated the role of beta-alanine metabolism in the prognosis of certain cancers. nih.gov

In untargeted omics , the goal is to measure as many molecules as possible in a sample to identify novel biomarkers. The presence of a known, labeled compound like this compound can aid in the data analysis pipeline. It can be used as a quality control standard to monitor instrument performance and can help in the relative quantification of other, unknown metabolites. The unique mass-to-charge ratio of the deuterated standard makes it easily identifiable in complex datasets, providing an anchor point for data alignment and normalization. The combination of untargeted discovery with targeted validation using stable isotope-labeled standards is a powerful strategy for biomarker research. nih.govnih.gov

Table 4: Comparison of Targeted and Untargeted Omics Approaches Utilizing this compound

| Feature | Targeted Omics | Untargeted Omics |

| Primary Goal | Absolute quantification of specific metabolites | Discovery of novel biomarkers and metabolic changes |

| Role of this compound | Internal standard for accurate quantification of N-Methyl-beta-alanine | Quality control, data normalization, and confident identification |

| Number of Analytes | Limited and predefined | Broad and comprehensive |

| Data Output | Absolute concentrations (e.g., µM) | Relative signal intensities, fold changes, statistical significance |

Future Directions and Emerging Research Frontiers for N Methyl Beta Alanine D3 Analogs

Development of Novel Isotope-Labeled Standards for Untargeted Metabolomics

Untargeted metabolomics, which aims to comprehensively profile all small molecules in a biological system, faces significant challenges in the accurate identification and quantification of metabolites. researchgate.netthermofisher.com The development and application of novel isotope-labeled standards, including analogs of N-Methyl-beta-alanine-d3, are crucial for addressing these hurdles.

The synthesis of novel deuterated amino acid standards is a key area of development. While mixtures of deuterated amino acids are commercially available for use as internal standards in mass spectrometry-based metabolomics, the expansion of these libraries to include less common and modified amino acids like this compound is essential for broader metabolic coverage. sigmaaldrich.com The synthesis of such analogs can be complex, often involving multi-step chemical reactions. google.comnih.gov However, the availability of these standards is critical for improving the reliability of untargeted studies.

One of the primary challenges in untargeted metabolomics is the confident annotation of metabolite isomers. researchgate.net Isotope-labeled standards, such as this compound, can aid in the differentiation of isomers by providing distinct mass shifts and fragmentation patterns in mass spectrometry analysis. Furthermore, the use of these standards helps to correct for matrix effects and variations in instrument response, leading to more accurate quantification. mdpi.com The development of a wider range of commercially available and cost-effective isotope-labeled standards will be a significant step forward for the field. nih.gov

Future research will likely focus on the enzymatic synthesis of deuterated amino acids, which can offer improved efficiency and site-selectivity for deuterium (B1214612) labeling compared to traditional chemical synthesis. nih.gov This could lead to the production of a more diverse array of isotope-labeled standards, including novel this compound analogs, to enhance the capabilities of untargeted metabolomics platforms.

Advanced Spectrometric Techniques for Enhanced Sensitivity and Specificity

The analysis of this compound and its analogs benefits significantly from the continuous advancements in mass spectrometry. These techniques offer enhanced sensitivity and specificity, which are critical for detecting and quantifying these compounds in complex biological and environmental matrices.

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and quantification of metabolites. wikipedia.orgmdpi.comnih.gov In MS/MS, precursor ions of a specific mass-to-charge ratio are selected and fragmented, generating a characteristic product ion spectrum that can be used for identification. For this compound, MS/MS can provide information on the position of the deuterium labels and help to distinguish it from its unlabeled counterpart and other isomers. acs.orgresearchgate.net

High-resolution mass spectrometry (HRMS), often coupled with techniques like liquid chromatography (LC), provides highly accurate mass measurements, which is crucial for differentiating between compounds with very similar masses, such as isomers of N-Methyl-beta-alanine. nih.govresearchgate.net This capability is particularly important in untargeted metabolomics where numerous isobaric and isomeric compounds can be present.

Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge. This additional dimension of separation can resolve isomeric and even enantiomeric forms of amino acids that are indistinguishable by mass alone. acs.org The application of IM-MS to the analysis of this compound and its analogs could provide unprecedented levels of specificity.

The table below summarizes some of the advanced spectrometric techniques and their potential benefits for the analysis of this compound analogs.

| Spectrometric Technique | Principle of Operation | Key Advantages for this compound Analysis |

| Tandem Mass Spectrometry (MS/MS) | Selection and fragmentation of precursor ions to generate characteristic product ion spectra. wikipedia.orgmdpi.com | Provides structural information, aids in isomer differentiation, and enhances quantification specificity. acs.orgresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the differentiation of compounds with very similar masses. nih.govresearchgate.net | Crucial for distinguishing between isobaric and isomeric species in complex mixtures. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase. | Can resolve isomers and enantiomers that are indistinguishable by mass spectrometry alone. acs.org |

Expanded Applications in Environmental Biogeochemistry and Ecological Research

The use of stable isotope-labeled compounds has revolutionized ecological and environmental research by enabling the tracing of nutrient and energy flow through ecosystems. nih.gov this compound and its analogs have the potential to become valuable tools in these fields, offering new insights into biogeochemical cycles and food web dynamics.

In environmental biogeochemistry, stable isotope probing (SIP) with labeled compounds is used to track the metabolic activity of microorganisms in soil and aquatic environments. nih.gov By introducing a labeled substrate like a deuterated amino acid, researchers can identify which organisms are actively consuming that substrate and trace its fate through microbial food webs. chemrxiv.org The use of this compound could help to elucidate the role of N-methylated compounds in microbial metabolism and nutrient cycling.

In ecological research, the analysis of stable isotopes in amino acids has become a powerful method for determining the trophic position of organisms and identifying their dietary sources. nih.gov Different amino acids show characteristic patterns of nitrogen isotope enrichment as they move up the food chain. "Source" amino acids retain the isotopic signature of the primary producers, while "trophic" amino acids become progressively enriched in the heavier isotope (¹⁵N) at each trophic level. frontiersin.org While this technique has traditionally focused on naturally occurring isotopes, the use of intentionally labeled amino acids like this compound in controlled experiments could provide more direct and quantitative information on nutrient assimilation and transfer in food webs. ku.edu

Future applications could involve using this compound as a tracer to study the uptake and metabolism of dissolved organic nitrogen by aquatic organisms or to investigate the symbiotic relationships between plants and soil microbes. The unique isotopic signature of these labeled compounds allows for their unambiguous detection against a complex background of naturally occurring molecules.

Theoretical Modeling and Computational Studies of Amino Acid Metabolism and Interactions

Theoretical modeling and computational chemistry provide powerful tools for understanding the fundamental properties and behaviors of molecules, including amino acids and their analogs. These approaches can complement experimental studies by providing insights into reaction mechanisms, molecular interactions, and metabolic pathways at an atomic level.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, geometry, and energetic properties of molecules like this compound. rsc.orgresearchgate.net These calculations can help to predict the effects of N-methylation and isotopic labeling on the molecule's reactivity, solubility, and conformational preferences. For example, DFT studies have shown that N-methylation can impact the lipophilicity and aqueous solubility of amino acid derivatives. rsc.org

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. nih.govmdpi.com MD simulations can be used to investigate how this compound interacts with proteins, such as enzymes and transporters, providing insights into its metabolic fate and biological activity. nih.govmdpi.comyoutube.com These simulations can also be used to model the behavior of deuterated amino acids in different solvent environments.

The table below outlines some of the theoretical modeling and computational techniques and their potential applications in studying this compound.

| Modeling Technique | Description | Potential Applications for this compound |

| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids. rsc.org | Predicting the effects of N-methylation and deuteration on molecular properties such as reactivity, solubility, and conformation. rsc.org |

| Molecular Dynamics (MD) Simulations | A computational method for simulating the physical movements of atoms and molecules. nih.govmdpi.com | Investigating the interactions of this compound with biological macromolecules like enzymes and transporters to understand its metabolism and biological function. nih.govyoutube.com |

| Ab-initio Molecular Dynamics | A method that combines molecular dynamics with electronic structure calculations. | Simulating chemical reactions involving this compound to elucidate metabolic pathways and reaction mechanisms. mdpi.com |

By integrating these computational approaches with experimental data, researchers can gain a more comprehensive understanding of the role of this compound and its analogs in biological and environmental systems.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the isotopic purity and structural integrity of N-Methyl-beta-alanine-d3 in experimental settings?

- Methodological Guidance :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm deuterium incorporation at the methyl group, as signals for deuterated positions are absent. -NMR can validate carbon backbone integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS quantifies isotopic enrichment (e.g., 98–99 atom% D) and detects impurities. Electrospray ionization (ESI) is suitable for polar derivatives .

- Chromatography : Reverse-phase HPLC with UV/Vis or fluorescence detection ensures purity, especially when coupled with derivatization agents like dansyl chloride for enhanced sensitivity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Key Recommendations :

- Personal Protective Equipment (PPE) : Gloves and lab coats are mandatory. Respiratory protection is generally unnecessary unless aerosolization occurs .

- Containment : Use fume hoods for weighing or synthesizing to prevent inhalation or contact. Avoid release into drains; collect waste mechanically for incineration .

- Emergency Measures : For accidental exposure, rinse skin/eyes with water for 15 minutes. No specific antidotes are reported; seek medical advice for ingestion .

Q. How can researchers synthesize this compound, and what are critical reaction parameters?

- Synthesis Strategy :

- Deuterated Methylation : React beta-alanine with deuterated methyl iodide (CDI) under basic conditions (e.g., KCO) in anhydrous DMF. Monitor pH to prevent racemization .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to isolate the product. Confirm purity via melting point and NMR .

Advanced Research Questions

Q. How do structural modifications (e.g., N-methylation, deuteration) impact the biological activity of beta-alanine derivatives?

- Comparative Analysis :

- Mechanistic Insight : Deuteration slows metabolic degradation via the kinetic isotope effect, prolonging half-life in pharmacokinetic studies .

Q. What experimental design considerations are critical for studying this compound in enzyme inhibition assays?

- Optimization Steps :

- Substrate Competition : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition constants (). Include non-deuterated analogs as controls .

- Isotope Effects : Compare and between deuterated and non-deuterated compounds to quantify isotope-related rate changes .

- Buffer Compatibility : Avoid Tris-based buffers if studying metal-dependent enzymes, as Tris can chelate metal cofactors. Use HEPES or phosphate buffers instead .

Q. How can researchers resolve contradictions in reported data on the stability of deuterated amino acids under physiological conditions?

- Conflict Analysis Framework :

- Variable Stability : Discrepancies may arise from differences in pH (e.g., gastric vs. plasma conditions) or temperature. Conduct stability assays at physiologically relevant conditions (pH 7.4, 37°C) .

- Analytical Consistency : Ensure all studies use validated methods (e.g., LC-MS with isotopic internal standards) to minimize quantification errors .

- Sample Preparation : Preclude oxidation by purging solutions with nitrogen and adding antioxidants (e.g., ascorbic acid) during storage .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.